molecular formula C17H23N3O3S2 B2857131 N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415620-84-5

N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2857131
CAS RN: 2415620-84-5
M. Wt: 381.51
InChI Key: FWIYTGYQPOYPTP-UHFFFAOYSA-N
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Description

“N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a piperidine ring, and a cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic and the piperidine ring is a secondary amine . The cyclopropane ring is a small, strained ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of reactions, including electrophilic substitution, due to the presence of the aromatic ring . Piperidines can act as bases and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles have been found to have a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis .

properties

IUPAC Name

N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-2-23-13-3-6-15-16(11-13)24-17(18-15)20-9-7-12(8-10-20)19-25(21,22)14-4-5-14/h3,6,11-12,14,19H,2,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYTGYQPOYPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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